molecular formula C10H14N2O5S B15139573 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B15139573
M. Wt: 274.30 g/mol
InChI Key: GIGYHDXHIHQFNV-KQMUTXFVSA-N
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a sugar moiety with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common method includes the condensation of a suitable pyrimidine derivative with a sugar moiety under controlled conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like trifluoroacetic acid (TFA) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating certain diseases, including viral infections and cancer.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, alter gene expression, and modulate cellular signaling pathways. These effects are mediated through its binding to receptors or other biomolecules, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring pyrimidine nucleoside with a similar structure but different functional groups.

    Cytidine: Another pyrimidine nucleoside with distinct biological functions.

    Thymidine: A nucleoside involved in DNA synthesis with structural similarities.

Uniqueness

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is unique due to its specific functional groups and the presence of a sulfur atom in the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O5S/c1-10(16)7(15)5(4-13)17-8(10)12-3-2-6(14)11-9(12)18/h2-3,5,7-8,13,15-16H,4H2,1H3,(H,11,14,18)/t5-,7?,8-,10+/m1/s1

InChI Key

GIGYHDXHIHQFNV-KQMUTXFVSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=CC(=O)NC2=S)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=S)CO)O)O

Origin of Product

United States

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